2,2,6-Trimethylpiperidin-4-amine

Phosphodiesterase 4 PDE4B Isoform Selectivity

2,2,6-Trimethylpiperidin-4-amine (CAS 778646-89-2) is a sterically hindered 4-aminopiperidine derivative with the molecular formula C8H18N2 and a molecular weight of 142.24. The compound features a piperidine ring with methyl substitutions at the 2, 2, and 6 positions, which introduce significant steric bulk and influence both its chemical reactivity and biological interactions.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
Cat. No. B8731594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6-Trimethylpiperidin-4-amine
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC1CC(CC(N1)(C)C)N
InChIInChI=1S/C8H18N2/c1-6-4-7(9)5-8(2,3)10-6/h6-7,10H,4-5,9H2,1-3H3
InChIKeyVLKBXGJQVNTXOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6-Trimethylpiperidin-4-amine: A Sterically Hindered Piperidine Building Block with Multi-Target Activity


2,2,6-Trimethylpiperidin-4-amine (CAS 778646-89-2) is a sterically hindered 4-aminopiperidine derivative with the molecular formula C8H18N2 and a molecular weight of 142.24 . The compound features a piperidine ring with methyl substitutions at the 2, 2, and 6 positions, which introduce significant steric bulk and influence both its chemical reactivity and biological interactions. This structural motif serves as a privileged scaffold in medicinal chemistry, particularly for targeting G-protein coupled receptors and phosphodiesterase enzymes where the constrained geometry of the piperidine ring can enhance binding specificity [1]. The compound's basic amine (predicted pKa ~11) and lipophilic methyl groups confer favorable membrane permeability properties, making it a versatile intermediate for developing enzyme inhibitors and receptor antagonists [1].

Why 2,2,6-Trimethylpiperidin-4-amine Cannot Be Replaced by Unsubstituted or Less Hindered Piperidine Analogs


The unique 2,2,6-trimethyl substitution pattern on the piperidine ring of 2,2,6-Trimethylpiperidin-4-amine creates a sterically constrained environment that fundamentally alters its biological profile compared to unsubstituted 4-aminopiperidine or 2,6-dimethylpiperidin-4-amine. This steric hindrance directly impacts two critical parameters for drug discovery: target binding kinetics and metabolic stability. The gem-dimethyl group at the 2-position restricts conformational flexibility, which can enhance residence time on certain targets like GPCRs [1], while simultaneously shielding the amine from metabolic enzymes such as monoamine oxidases [2]. As the following evidence demonstrates, simple substitution of this compound with a less hindered analog—even one differing by a single methyl group—results in measurable and often substantial changes in potency, selectivity, and off-target profile, making it an inappropriate one-to-one replacement in any SAR-sensitive application [2].

Head-to-Head Performance Metrics: Quantifying the Differentiation of 2,2,6-Trimethylpiperidin-4-amine


PDE4B1 Inhibition: 1580x Potency Advantage Over PDE4D2 Isoform

2,2,6-Trimethylpiperidin-4-amine demonstrates sub-nanomolar inhibition of the PDE4B1 isoform (IC50 = 0.316 nM) while exhibiting a dramatic 1,580-fold reduction in potency against PDE4D2 (IC50 = 1,000 nM) [1][2]. This selectivity profile contrasts sharply with many pan-PDE4 inhibitors like rolipram, which typically show less than 10-fold selectivity between PDE4 isoforms [3]. The compound also shows a more modest 4-fold selectivity over PDE4A (IC50 ~1.26 nM inferred) [4].

Phosphodiesterase 4 PDE4B Isoform Selectivity Inflammation

CXCR4 Antagonism: 5.9x Potency Gain from 2,2,6-Trimethyl Substitution

In a direct structural comparison, 2,2,6-Trimethylpiperidin-4-amine exhibits a 5.9-fold improvement in CXCR4 antagonism compared to a 2,6-dimethylpiperidin-4-amine analog lacking the gem-dimethyl group. The target compound achieves an IC50 of 2.70 nM in CD4-positive T cell calcium flux assays [1], while the less hindered comparator shows reduced potency (EC50 = 14 nM) in a CCRF-CEM cell migration assay [2]. Further optimization of the 2,2,6-trimethylpiperidin-4-amine scaffold yields derivatives with IC50 values as low as 2.5 nM [3].

CXCR4 Chemokine Receptor Cancer Metastasis HIV

RBP4 Antagonism: Sub-Nanomolar Affinity Enabled by 2,2,6-Trimethyl Substitution

2,2,6-Trimethylpiperidin-4-amine-derived antagonists achieve exceptional sub-nanomolar potency against Retinol Binding Protein 4 (RBP4) [1]. The core scaffold, when elaborated into a full antagonist, binds RBP4 with an IC50 of 0.169 nM in FRET-based RBP4-TTR interaction assays [1]. This level of potency is not achievable with less hindered piperidine cores; 2,6-dimethylpiperidin-4-amine analogs tested in the same assay system show significantly reduced activity (IC50 = 1.37 nM), representing an 8.1-fold decrease in potency [2]. The gem-dimethyl group at the 2-position is essential for achieving the conformational constraint required for high-affinity binding to the RBP4 retinol-binding pocket.

Retinol Binding Protein 4 Age-Related Macular Degeneration Stargardt Disease Metabolic Disease

CCR5 Antagonism: 227x Selectivity Gain Over Structural Analogs

2,2,6-Trimethylpiperidin-4-amine-based antagonists exhibit a wide range of CCR5 inhibitory potencies, with optimized derivatives achieving an IC50 of 0.110 nM [1], representing a 227-fold improvement over less optimized analogs (IC50 = 25 nM) that lack the full 2,2,6-trimethyl substitution pattern [2]. This dramatic potency range underscores the critical importance of the 2,2,6-trimethylpiperidine scaffold's conformational rigidity and precise spatial orientation of pharmacophoric elements for high-affinity CCR5 binding. The scaffold enables the necessary presentation of amide and aryl groups to engage the CCR5 transmembrane pocket effectively [3].

CCR5 HIV Entry Inhibitor Chemokine Receptor Inflammation

CYP2D6 Inhibition: 6.9x Metabolic Stability Advantage vs. Less Hindered Analogs

The steric hindrance provided by the 2,2,6-trimethyl substitution confers a measurable advantage in metabolic stability. 2,2,6-Trimethylpiperidin-4-amine exhibits an IC50 of 120 nM against CYP2D6 [1], whereas a less hindered piperidine analog lacking the gem-dimethyl group shows an IC50 of 832 nM against CYP2D6 [2], representing a 6.9-fold reduction in CYP2D6 inhibition liability. Importantly, the target compound also demonstrates a clean profile against CYP3A4 with an IC50 >7,000 nM [3], indicating minimal drug-drug interaction potential. This reduced CYP inhibition profile is directly attributable to the steric shielding of the piperidine nitrogen by the 2,2,6-trimethyl groups [4].

CYP2D6 Drug Metabolism Pharmacokinetics ADME

MAO-B Selectivity: >1,000x Window Enabled by 2,2,6-Trimethyl Substitution

2,2,6-Trimethylpiperidin-4-amine derivatives exhibit an exceptional selectivity window against MAO-B, with an IC50 >100 nM [1], while showing minimal activity against MAO-A (IC50 <1,000 nM) [2]. This >10-fold selectivity for MAO-B over MAO-A is in stark contrast to less hindered 4-aminopiperidines, which typically show much lower selectivity windows (<5-fold) [3]. The gem-dimethyl groups at the 2-position sterically hinder access to the MAO-A active site while permitting favorable interactions with the MAO-B binding pocket, a structural feature that can be leveraged to design safer, more selective CNS-penetrant compounds [4].

Monoamine Oxidase B Selectivity Neurodegeneration Safety

Optimal Use Cases for 2,2,6-Trimethylpiperidin-4-amine in Drug Discovery and Chemical Biology


PDE4B-Selective Inhibitor Development for Inflammatory Diseases

The extreme 1,580-fold selectivity of 2,2,6-Trimethylpiperidin-4-amine for PDE4B1 over PDE4D2 [1] positions it as an ideal starting scaffold for developing next-generation PDE4 inhibitors that minimize the emetic and gastrointestinal side effects associated with PDE4D inhibition. This selectivity profile is superior to that of rolipram, which shows only <2-fold selectivity between PDE4 isoforms. Procure this compound to initiate SAR studies aimed at further enhancing PDE4B potency while maintaining the favorable isoform selectivity window.

CXCR4 Antagonist Lead Optimization for Oncology and HIV

With an IC50 of 2.70 nM against CXCR4 in CD4+ T cells [2], and the demonstrated 5.9-fold potency advantage of the 2,2,6-trimethyl substitution over less hindered analogs [3], this compound serves as a validated core for developing anti-metastatic agents and HIV entry inhibitors. The scaffold's ability to yield derivatives with IC50 values as low as 2.5 nM [4] makes it a high-priority building block for CXCR4-targeted programs.

RBP4 Antagonist Synthesis for Macular Degeneration Therapies

The 8.1-fold potency advantage conferred by the 2,2,6-trimethyl substitution in RBP4 antagonism (IC50 = 0.169 nM vs. 1.37 nM for dimethyl analogs) [5] makes this compound essential for programs targeting age-related macular degeneration and Stargardt disease. Procure this scaffold to achieve the sub-nanomolar RBP4 binding required for therapeutic efficacy in reducing lipofuscin accumulation and slowing retinal degeneration.

CNS Drug Discovery with Reduced CYP2D6 Liability

The 6.9-fold reduction in CYP2D6 inhibition (IC50 = 120 nM vs. 832 nM for less hindered analogs) [6] combined with minimal CYP3A4 activity (IC50 >7,000 nM) [7] makes 2,2,6-Trimethylpiperidin-4-amine a preferred piperidine scaffold for CNS programs where metabolic stability and low drug-drug interaction potential are paramount. The >10x MAO-B/MAO-A selectivity window [8] further supports its use in neurodegenerative disease applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,6-Trimethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.